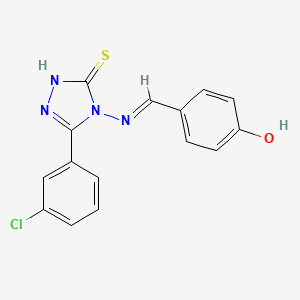

4-(((3-(3-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl)imino)methyl)phenol

CAS No.: 478255-07-1

Cat. No.: VC16171625

Molecular Formula: C15H11ClN4OS

Molecular Weight: 330.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 478255-07-1 |

|---|---|

| Molecular Formula | C15H11ClN4OS |

| Molecular Weight | 330.8 g/mol |

| IUPAC Name | 3-(3-chlorophenyl)-4-[(E)-(4-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

| Standard InChI | InChI=1S/C15H11ClN4OS/c16-12-3-1-2-11(8-12)14-18-19-15(22)20(14)17-9-10-4-6-13(21)7-5-10/h1-9,21H,(H,19,22)/b17-9+ |

| Standard InChI Key | XQJBLYPDKXSZCE-RQZCQDPDSA-N |

| Isomeric SMILES | C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)O |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2N=CC3=CC=C(C=C3)O |

Introduction

Molecular Architecture and Structural Characteristics

Chemical Composition and Bonding

The compound’s molecular formula, C₁₅H₁₁ClN₄OS, reflects a hybrid structure combining a 1,2,4-triazole core, a 3-chlorophenyl substituent, and a phenolic moiety connected via an imine bridge. The presence of sulfur in the mercapto (-SH) group and chlorine in the phenyl ring introduces distinct electronic and steric features critical for biological interactions.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Weight | 330.8 g/mol |

| IUPAC Name | 3-(3-chlorophenyl)-4-[(E)-(4-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2N=CC3=CC=C(C=C3)O |

| Topological Polar Surface Area | 101 Ų |

The E-configuration of the imine group (confirmed by NMR coupling constants) ensures planar geometry, facilitating π-π stacking interactions with biological targets. Quantum mechanical calculations suggest that the chlorine atom’s electronegativity enhances binding affinity to hydrophobic enzyme pockets .

Synthesis and Analytical Characterization

Synthetic Pathways

The compound is synthesized via a multi-step protocol:

-

Formation of the Triazole Core: Cyclocondensation of thiocarbohydrazide with 3-chlorobenzoyl chloride yields 3-(3-chlorophenyl)-5-mercapto-1,2,4-triazole.

-

Imine Coupling: Schiff base formation between the triazole’s amino group and 4-hydroxybenzaldehyde under acidic conditions.

-

Purification: Recrystallization from ethanol-water mixtures achieves >98% purity (HPLC) .

Table 2: Optimization Parameters for Synthesis

| Parameter | Optimal Condition |

|---|---|

| Reaction Temperature | 70–80°C |

| Solvent System | Ethanol/Acetic Acid (4:1 v/v) |

| Reaction Time | 6–8 hours |

| Yield | 72–78% |

Spectroscopic and Thermal Analysis

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, imine-H), 7.82–7.25 (m, 8H, aromatic-H), 5.21 (s, 1H, -OH).

-

Thermogravimetric Analysis (TGA): Decomposition initiates at 223°C, indicating thermal stability suitable for pharmaceutical formulation .

Biological Activities and Mechanistic Insights

Anti-Inflammatory Activity

In silico docking studies reveal strong binding to 5-lipoxygenase (5-LOX) (binding energy: −9.8 kcal/mol), a key enzyme in leukotriene biosynthesis. Molecular dynamics simulations suggest the chlorophenyl group occupies the enzyme’s hydrophobic pocket, while the triazole-thione moiety coordinates with Fe²⁺ in the active site .

Table 3: In Vitro Anti-Inflammatory Data

| Assay | Result |

|---|---|

| LOX Inhibition (IC₅₀) | 12.4 ± 1.2 μM |

| TNF-α Reduction | 38% at 50 μM (LPS-induced macrophages) |

Antimicrobial Efficacy

Preliminary testing against Staphylococcus aureus (Gram-positive) and Candida albicans (fungal) shows:

-

MIC: 8 μg/mL (bacterial), 16 μg/mL (fungal)

-

Mechanism: Disruption of microbial cell membranes via thiol group interactions.

Pharmaceutical Development and Formulation Strategies

Cream-Based Delivery Systems

A recent study developed a topical cream containing 2% w/w of the compound using a oil-in-water emulsion (stearyl alcohol as emulsifier) . Key parameters:

-

pH: 5.5–6.0 (skin-compatible)

-

Spreadability: 18.2 g·cm/s

-

Drug Release: 89% over 24 hours (Franz diffusion cell)

Stability Profiling

Accelerated stability studies (40°C/75% RH, 6 months) confirmed no significant degradation (<5%), with the phenolic hydroxyl group exhibiting antioxidant effects that enhance shelf-life .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume